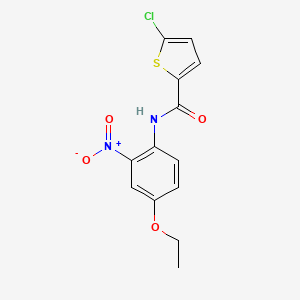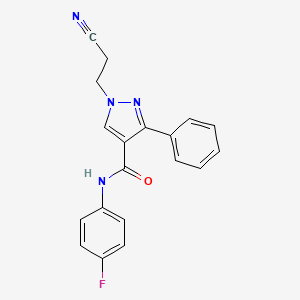
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide is a chemical compound that belongs to the class of thiophene carboxamide derivatives. This compound has been extensively studied for its potential use in scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide is not fully understood. However, studies have shown that this compound inhibits the activity of a protein called polo-like kinase 1 (PLK1). PLK1 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of PLK1 activity by 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been shown to have other biochemical and physiological effects. Studies have shown that this compound has anti-inflammatory and anti-oxidant properties. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide in lab experiments is its potency and selectivity. This compound has been shown to have potent anti-cancer activity against a wide range of cancer cell lines. It is also relatively selective, meaning that it does not affect normal cells as much as cancer cells. However, one of the main limitations of using this compound is its solubility. It is relatively insoluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide. One area of research is to further understand the mechanism of action of this compound. Studies are needed to determine the exact molecular targets of this compound and how it interacts with these targets. Another area of research is to optimize the synthesis method of this compound to improve its solubility and yield. Finally, studies are needed to determine the in vivo efficacy and safety of this compound in animal models of cancer and other diseases.
Synthesemethoden
The synthesis of 5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide involves the reaction of 4-ethoxy-2-nitroaniline with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is further reacted with thionyl chloride and then with ammonium hydroxide to obtain the final product. The synthesis method is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-ethoxy-2-nitrophenyl)-2-thiophenecarboxamide has been extensively studied for its potential use in scientific research applications. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity against a wide range of cancer cell lines. It has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-2-20-8-3-4-9(10(7-8)16(18)19)15-13(17)11-5-6-12(14)21-11/h3-7H,2H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPCRZRAJAPIFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)C2=CC=C(S2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(4-ethoxy-2-nitrophenyl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}benzoate](/img/structure/B5111130.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5111133.png)
![N-{1-[(4-bromophenyl)amino]-2-oxo-2-phenylethyl}-2-furamide](/img/structure/B5111147.png)
![4,4,7-trimethyl-1-(methylthio)-4,5-dihydro[1,2]dithiolo[3,4-c]quinolin-2-ium iodide](/img/structure/B5111150.png)

![1-benzyl-5-(3,4-dimethoxyphenyl)-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5111170.png)
![1-[2-(2-furyl)benzyl]-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5111196.png)
![N~1~-allyl-N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5111199.png)
![methyl 4-[(6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]benzoate](/img/structure/B5111201.png)
![2-{[1-(cyclohexylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5111204.png)
![3-(acetyloxy)-10-methyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazol-10-ium iodide](/img/structure/B5111221.png)
![diethyl [4-(2,4-dimethylphenoxy)butyl]malonate](/img/structure/B5111222.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5111224.png)
